2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a complex heterocyclic scaffold. Key structural features include:
- A thieno[2,3-d]pyrimidin-4-one core, which provides a rigid planar structure conducive to intermolecular interactions.
- A 2,5-dichlorophenyl-substituted pyrrole moiety linked via a ketone and sulfanyl group.
- Methyl substituents at positions 5 and 6 of the thienopyrimidine ring and a phenyl group at position 2.
The sulfanyl bridge contributes to redox activity and may participate in covalent bonding with biological targets .
Properties
IUPAC Name |
2-[2-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2N3O2S2/c1-15-12-21(17(3)32(15)23-13-19(29)10-11-22(23)30)24(34)14-36-28-31-26-25(16(2)18(4)37-26)27(35)33(28)20-8-6-5-7-9-20/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUNVDBCTAYUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters . These systems can handle large-scale production while minimizing waste and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with various biological activities.
Medicine: It may be explored for its therapeutic potential in treating diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and are often studied through molecular docking and other biochemical assays .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues in the Thieno[2,3-d]pyrimidin-4-one Family
The following compounds share the thieno[2,3-d]pyrimidin-4-one core but differ in substituents, leading to distinct physicochemical and biological properties:
*Estimated via fragment-based calculations.
Substituent-Driven Property Variations
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the 4-chloro-3-(trifluoromethyl)phenyl analogue increases resistance to oxidative metabolism compared to the target compound’s dichlorophenyl group .
- Steric Effects: The 3-phenyl group in the target compound may hinder binding to shallow enzymatic pockets compared to the smaller ethyl substituent in the 3-ethyl analogue .
- Hydrogen Bonding: Unlike flavonoid derivatives (e.g., chalcones in ), the target compound lacks hydroxyl groups, reducing hydrogen-bonding capacity and aqueous solubility .
Biological Activity
The compound 2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by:
- A thieno[2,3-d]pyrimidin core
- A pyrrole moiety substituted with a dichlorophenyl group
- A sulfanyl functional group
These structural components are believed to contribute to its biological efficacy.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. The thieno[2,3-d]pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Growth Inhibition : The compound demonstrated a dose-dependent inhibition of cell growth in breast cancer cell lines (MCF7 and MDA-MB-231) with IC50 values in the low micromolar range.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 5.0 |
| MDA-MB-231 | 4.8 |
This suggests that the compound may interfere with cell cycle progression and induce apoptosis.
Anti-inflammatory Activity
The anti-inflammatory potential of similar thieno[2,3-d]pyrimidine derivatives has also been explored. In vitro studies showed that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Kinase Activity : The thieno[2,3-d]pyrimidine scaffold is known to inhibit various kinases involved in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrole and thieno[2,3-d]pyrimidine moieties can significantly impact biological activity. For example:
- The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Alkyl substitutions on pyrrole | Decreased potency |
Case Study 1: Anticancer Efficacy
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives found that those with a similar structure to our compound exhibited potent anticancer effects in vivo. Tumor-bearing mice treated with these compounds showed a significant reduction in tumor size compared to controls.
Case Study 2: Anti-inflammatory Effects
In another study focusing on neuroinflammation models, a structurally related compound demonstrated a reduction in neuroinflammatory markers and improved behavioral outcomes in mice subjected to induced neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
